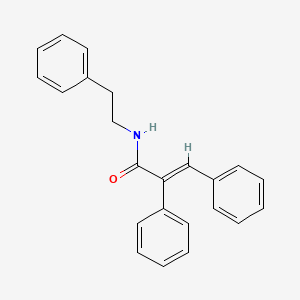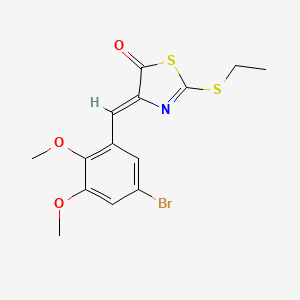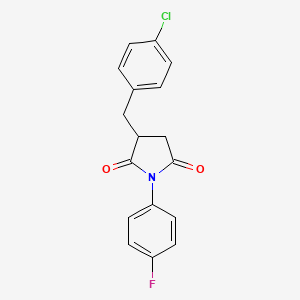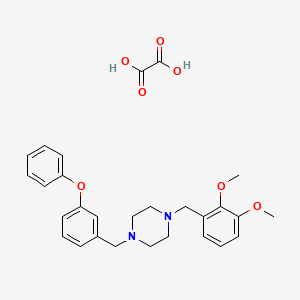![molecular formula C15H16ClNO2S2 B5184637 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide, also known as CMETB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. CMETB is a sulfonamide derivative that contains a chloro group and a thioether functional group.
Mécanisme D'action
The mechanism of action of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the disruption of cellular metabolism. 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in bacterial cell wall synthesis, including D-alanine:D-alanine ligase and UDP-N-acetylglucosamine 1-carboxyvinyltransferase. 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide in lab experiments include its potent antimicrobial and anticancer activity, as well as its relatively simple synthesis method. However, the limitations of using 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide. One potential direction is the development of novel 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide derivatives with improved potency and selectivity against bacterial and cancer cells. Another direction is the investigation of the potential use of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide in agriculture, as it has been shown to exhibit herbicidal activity against various weed species. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylphenylthioethylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide as a white solid.
Applications De Recherche Scientifique
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
4-chloro-N-[2-(4-methylphenyl)sulfanylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S2/c1-12-2-6-14(7-3-12)20-11-10-17-21(18,19)15-8-4-13(16)5-9-15/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVGXOMUVCZTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5184590.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(methylthio)propyl]-4-piperidinecarboxamide](/img/structure/B5184596.png)

![5-cyclopentyl-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5184613.png)

![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5184618.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)